Lipophilicity (XLogP3) Comparison Against Methoxy Analog
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile exhibits a higher calculated lipophilicity (XLogP3 = 3.7) [1] compared to its 4-methoxyphenyl analog, 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile (XLogP3 = 2.9-3.0, based on structural calculation) [2]. This difference in lipophilicity can impact membrane permeability, solubility, and metabolic clearance.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile, XLogP3 ≈ 2.9-3.0 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 to +0.8 units (more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
This quantifiable difference in lipophilicity informs predictions of oral absorption and central nervous system penetration, guiding selection for specific in vivo models or lead optimization campaigns.
- [1] PubChem. (2026). Compound Summary for CID 1485697, 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Properties for CID 1407228, 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile. National Center for Biotechnology Information. View Source
